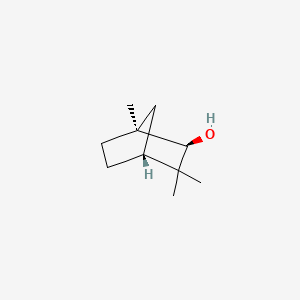

(-)-beta-Fenchyl alcohol

Übersicht

Beschreibung

(-)-beta-Fenchyl alcohol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has a non-superimposable mirror image. This compound is found in various essential oils, including those of fennel and other aromatic plants. It is known for its pleasant, camphor-like aroma and is used in the fragrance and flavor industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reduction of (-)-beta-Fenchone: One common method for synthesizing (-)-beta-Fenchyl alcohol is the reduction of (-)-beta-Fenchone. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

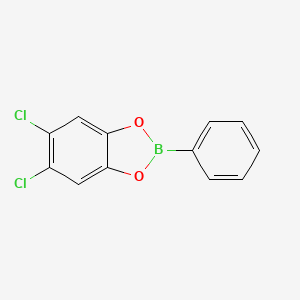

Hydroboration-Oxidation of (-)-beta-Fenchene: Another method involves the hydroboration-oxidation of (-)-beta-Fenchene. This process typically uses diborane (B2H6) followed by hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of (-)-beta-Fenchone using catalytic hydrogenation. This method is preferred due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (-)-beta-Fenchyl alcohol can be oxidized to (-)-beta-Fenchone using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

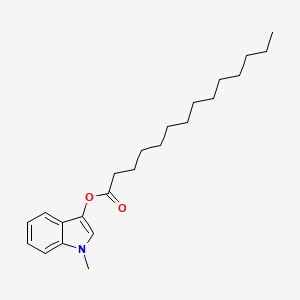

Esterification: It can undergo esterification reactions with carboxylic acids or acid anhydrides to form esters. Common reagents include acetic anhydride (Ac2O) and sulfuric acid (H2SO4) as a catalyst.

Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromic acid, pyridinium chlorochromate.

Esterification: Acetic anhydride, sulfuric acid.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: (-)-beta-Fenchone.

Esterification: (-)-beta-Fenchyl acetate.

Substitution: (-)-beta-Fenchyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Employed in the study of stereochemistry and chiral catalysis.

Biology:

- Investigated for its antimicrobial and antifungal properties.

- Studied for its potential use in pest control due to its insecticidal activity.

Medicine:

- Explored for its anti-inflammatory and analgesic effects.

- Potential applications in the development of new pharmaceuticals.

Industry:

- Widely used in the fragrance and flavor industries due to its pleasant aroma.

- Utilized in the production of perfumes, soaps, and other personal care products.

Wirkmechanismus

Molecular Targets and Pathways: (-)-beta-Fenchyl alcohol exerts its effects primarily through interactions with cellular membranes and proteins. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

(-)-alpha-Fenchyl alcohol: Another chiral isomer with similar properties but different stereochemistry.

Menthol: A monoterpenoid alcohol with a similar cooling sensation and aroma.

Borneol: A bicyclic monoterpenoid alcohol with similar uses in traditional medicine and fragrance.

Uniqueness: (-)-beta-Fenchyl alcohol is unique due to its specific chiral configuration, which imparts distinct olfactory and biological properties. Its pleasant aroma and antimicrobial activity make it particularly valuable in the fragrance and flavor industries.

Eigenschaften

IUPAC Name |

(1S,2R,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041183 | |

| Record name | (-)-beta-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-08-6 | |

| Record name | (-)-β-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Fenchyl alcohol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-beta-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-FENCHYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850Y57G047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

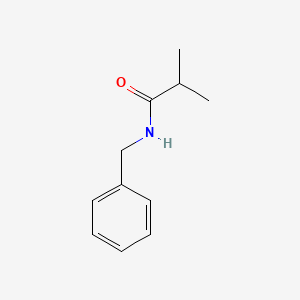

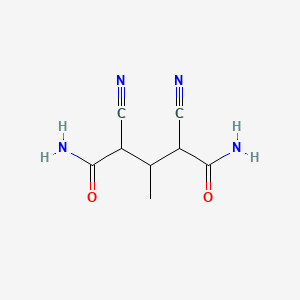

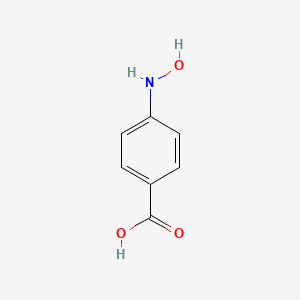

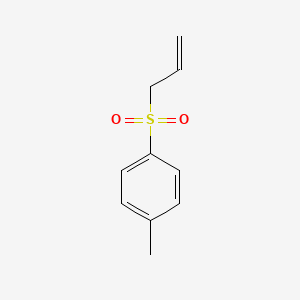

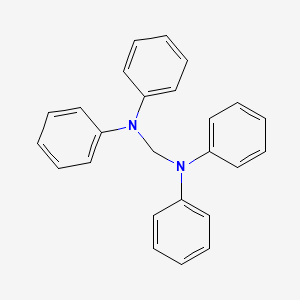

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common sources of (-)-beta-Fenchyl alcohol and its potential applications based on the research provided?

A1: this compound is a common constituent of essential oils found in various plants. The provided research highlights its presence in:

- Tetradenia riparia: This plant's essential oil, with this compound as a component, showed moderate antimalarial activity against Plasmodium falciparum strains. []

- Artemisia austriaca: This plant contains this compound as a minor component of its essential oil. This oil demonstrated significant anti-sclerotinia and phytotoxic activity. []

- Pandanus odoratissimus L.f.: The water distillate of this plant, known as Arq-e-Keora in Unani medicine, contains this compound as a major volatile component. []

Q2: How does the extraction method influence the concentration of this compound in essential oils?

A2: The provided research on Artemisia Haussknechtii Boiss. compared traditional hydrodistillation with a novel method combining hydro-distillation and headspace liquid microextraction (HD-HLPME). Results showed that the dynamic HD-HLPME technique yielded a higher concentration of this compound (3.52%) compared to traditional hydrodistillation. [] This suggests that extraction methods significantly impact the concentration of specific components, including this compound, in essential oils.

Q3: What are the potential advantages of using headspace liquid microextraction techniques for isolating this compound from plant material?

A3: Research comparing extraction methods for volatile compounds from Artemisia Haussknechtii Boiss. indicated that the dynamic HD-HLPME technique offers several advantages over traditional hydrodistillation []:

Q4: What are the implications of identifying this compound in Arq-e-Keora?

A4: The identification of this compound as a major volatile component in Arq-e-Keora, a traditional Unani formulation, contributes valuable scientific data to the understanding of this traditional medicine. [] This finding supports further research into the potential therapeutic benefits and mechanisms of action of Arq-e-Keora, which is traditionally used for managing heart weakness and palpitation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.